molecular formula C13H16ClNO4 B1278082 N-Boc-2-(3'-Chlorophenyl)-L-glycine CAS No. 1217643-80-5

N-Boc-2-(3'-Chlorophenyl)-L-glycine

Cat. No.: B1278082
CAS No.: 1217643-80-5
M. Wt: 285.72 g/mol
InChI Key: BGMKFLAFNZFBBB-JTQLQIEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-(3’-Chlorophenyl)-L-glycine typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This protection is achieved using tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for N-Boc-2-(3’-Chlorophenyl)-L-glycine are similar to laboratory synthesis but are scaled up. The process involves the same protection of the amino group, followed by purification steps such as crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: N-Boc-2-(3’-Chlorophenyl)-L-glycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Boc-2-(3’-Chlorophenyl)-L-glycine involves its interaction with specific molecular targets. The Boc group provides stability and protection to the amino group, allowing for selective reactions at other sites on the molecule.

Properties

IUPAC Name

(2S)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMKFLAFNZFBBB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428022
Record name N-Boc-2-(3'-Chlorophenyl)-L-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217643-80-5
Record name N-Boc-2-(3'-Chlorophenyl)-L-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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